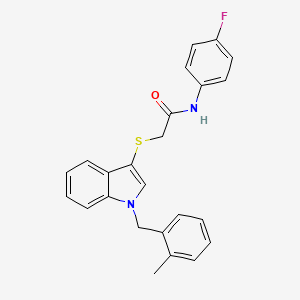

N-(4-fluorophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN2OS/c1-17-6-2-3-7-18(17)14-27-15-23(21-8-4-5-9-22(21)27)29-16-24(28)26-20-12-10-19(25)11-13-20/h2-13,15H,14,16H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFSUCGNLIXTSLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Thioacetamide Group: The indole derivative is then reacted with a thioacetamide precursor, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Attachment of the Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles like amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines, alcohols

Substitution: Substituted phenyl derivatives

Scientific Research Applications

N-(4-fluorophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

Industry: Utilized in the development of advanced materials with unique properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differences:

Functional Group Analysis

- Thioether vs.

- Fluorophenyl vs. Ethoxyphenyl/Bromophenyl : The 4-fluorophenyl group balances hydrophobicity and electronic effects, whereas ethoxy or bromo substituents (e.g., ) increase steric bulk and may alter metabolic stability.

- Indole N1 Substitutions: The 2-methylbenzyl group in the target compound provides steric hindrance, which could reduce off-target interactions compared to morpholinoethyl () or piperidinyl derivatives.

Hypothetical Pharmacological Implications

- Metabolic Stability : Sulfonyl groups () may improve metabolic stability over thioethers, which are prone to oxidation.

- Target Selectivity : Bulky substituents like 2-methylbenzyl (target compound) or chlorobenzoyl () could enhance selectivity for hydrophobic binding pockets in enzymes or receptors.

Biological Activity

N-(4-fluorophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

- Chemical Formula : CHFNOS

- Molecular Weight : 314.40 g/mol

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

-

Inhibition of Cancer Cell Proliferation :

- The presence of the indole moiety is known to interact with multiple cellular targets, influencing pathways involved in cell cycle regulation and apoptosis.

- For instance, studies on related indole derivatives have shown they can inhibit key proteins such as Bcl-2, leading to increased apoptosis in cancer cells .

- Antioxidant Activity :

- Antimicrobial Properties :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. Key findings include:

- Fluorine Substitution : The introduction of fluorine at the para position of the phenyl ring enhances lipophilicity, potentially improving bioavailability and cellular uptake.

- Indole Ring Influence : Variations in the substituents on the indole ring can significantly affect potency against specific cancer cell lines. For example, methyl substitutions have been associated with increased cytotoxicity .

| Compound | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Compound A | Structure A | Anticancer | 1.61 |

| Compound B | Structure B | Antimicrobial | 0.98 |

| This compound | Target Compound | Potentially Antitumor & Antimicrobial | TBD |

Case Studies

Several studies have investigated the biological activity of similar compounds:

-

Antitumor Activity :

- A study published in MDPI highlighted that certain thiazole derivatives, which share structural similarities with our compound, exhibited significant anticancer properties against various cell lines, including A-431 and Jurkat cells . The IC50 values were reported below 2 µg/mL for effective compounds.

- Antimicrobial Efficacy :

Q & A

Q. Optimization Strategies :

Q. Diagnostic Peaks :

- Indole C3-thioether : Distinctive NOESY correlations between indole H3 and benzyl protons.

- Fluorophenyl group : ¹⁹F NMR signal at δ -115 ppm .

How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of substituent variations on biological activity?

Advanced Research Question

Methodology :

- Substituent modification : Compare analogs with altered fluorophenyl (e.g., chloro, methoxy) or benzyl (e.g., methyl vs. ethyl) groups .

- Biological assays : Test against targets (e.g., kinases, GPCRs) to correlate substituents with IC₅₀ values.

- Computational modeling : Use molecular docking to predict binding affinity changes with substituent bulk/electronic effects .

Q. Example SAR Table :

| Substituent (R) | Target IC₅₀ (nM) | LogP |

|---|---|---|

| 4-Fluorophenyl | 12.5 | 3.2 |

| 4-Chlorophenyl | 8.7 | 3.8 |

| 4-Methoxyphenyl | 45.3 | 2.5 |

What computational strategies are employed to predict the binding interactions of this compound with biological targets?

Advanced Research Question

Approaches :

- Molecular docking (AutoDock/Vina) : Simulate binding to ATP-binding pockets (e.g., kinases) using crystal structures (PDB IDs) .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with indole NH, hydrophobic contacts with fluorophenyl) .

Q. Key Findings :

- The thioether linker enhances flexibility, enabling interactions with deep hydrophobic pockets .

How should researchers address contradictions in reported biological activity data across different studies?

Advanced Research Question

Resolution Strategies :

- Purity validation : Re-test compounds using standardized HPLC/MS protocols to rule out impurity artifacts .

- Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls to minimize variability .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outlier conditions .

Case Example :

Discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration differences in assays.

What are the primary biological targets or pathways investigated for this compound in pharmacological research?

Basic Research Question

Targets :

- Kinases : Inhibition of JAK2/STAT3 pathways in cancer models .

- GPCRs : Antagonism of serotonin receptors (5-HT2A) in neurological studies .

- Antimicrobial activity : Disruption of bacterial membrane integrity via thioether interactions .

Pathway Analysis :

Transcriptomic profiling (RNA-seq) reveals downregulation of pro-inflammatory cytokines (IL-6, TNF-α) .

What methodologies are recommended for analyzing the stability and degradation products of this compound under various physiological conditions?

Advanced Research Question

Analytical Workflow :

- Forced degradation : Expose to pH 1–13, heat (40–80°C), and UV light; monitor via LC-MS .

- Metabolite identification : Use liver microsomes or hepatocytes to detect phase I/II metabolites .

- Degradation pathways : Major products include sulfoxide derivatives (via thioether oxidation) and hydrolyzed acetamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.